Diethyl bis(2-aminoethylthio)malonate dihydrochloride

Description

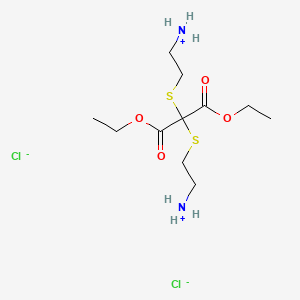

Diethyl bis(2-aminoethylthio)malonate dihydrochloride (chemical formula: C₁₃H₂₆Cl₂N₂O₄S₂) is a malonate derivative featuring two ethyl ester groups, two 2-aminoethylthio substituents, and a dihydrochloride salt form. The compound’s structure confers unique physicochemical properties:

- Solubility: Enhanced water solubility due to protonation of amino groups in the hydrochloride form.

- Reactivity: The thioether and amino groups enable nucleophilic and coordination chemistry, making it suitable for pharmaceutical intermediates or metal chelation .

- Stability: The dihydrochloride salt improves stability during storage compared to the free base.

Synthetic routes typically involve nucleophilic substitution or thiol-ene reactions, though yields and conditions vary significantly compared to other malonate derivatives.

Properties

CAS No. |

22907-49-9 |

|---|---|

Molecular Formula |

C11H24Cl2N2O4S2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

2-[2-(2-azaniumylethylsulfanyl)-1,3-diethoxy-1,3-dioxopropan-2-yl]sulfanylethylazanium;dichloride |

InChI |

InChI=1S/C11H22N2O4S2.2ClH/c1-3-16-9(14)11(18-7-5-12,19-8-6-13)10(15)17-4-2;;/h3-8,12-13H2,1-2H3;2*1H |

InChI Key |

CXIJSNPYXKMAPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(SCC[NH3+])SCC[NH3+].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl bis(2-aminoethylthio)malonate dihydrochloride typically involves the reaction of diethyl malonate with 2-aminoethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with 2-aminoethanethiol to form the desired product

Biological Activity

Diethyl bis(2-aminoethylthio)malonate dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound is a derivative of diethyl malonate, characterized by the presence of two aminoethylthio groups. Its molecular formula can be represented as , with a molecular weight of approximately 282.39 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from diethyl malonate. The process may include the following steps:

- Formation of the Malonate Derivative : Diethyl malonate undergoes alkylation with appropriate thiol compounds to introduce the aminoethylthio groups.

- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride form to improve solubility.

Anticancer Properties

Research has indicated that compounds similar to diethyl bis(2-aminoethylthio)malonate exhibit anticancer activity. A study involving alkylating agents demonstrated that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

Diethyl bis(2-aminoethylthio)malonate has been investigated for its ability to inhibit certain enzymes. For instance, it has shown promise as an inhibitor of RIP2 kinase, which is involved in inflammatory responses and various diseases such as arthritis and Crohn's disease . This inhibition could lead to therapeutic applications in treating inflammatory conditions.

Case Studies

- Study on Anticancer Activity : In a comparative study of various alkylating agents, diethyl bis(2-aminoethylthio)malonate was found to exhibit significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated a potent effect comparable to established chemotherapeutic agents .

- Enzyme Inhibition Research : A recent study evaluated the effects of diethyl bis(2-aminoethylthio)malonate on RIP2 kinase activity in vitro. The results showed a dose-dependent inhibition, with potential implications for the treatment of inflammatory diseases .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.39 g/mol |

| Anticancer Activity (IC50) | Varies by cell line (e.g., 10-20 µM) |

| RIP2 Kinase Inhibition | Dose-dependent inhibition observed |

| Solubility | High (as dihydrochloride salt) |

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Diethyl malonate (C₇H₁₂O₄): A classic malonate ester lacking sulfur and amino groups.

Diethyl dithiomalonate (C₇H₁₂O₂S₂): Replaces oxygen with sulfur at the α-positions.

Bis(triflyl)ethylated malonate 4a (C₉H₈F₆O₈S₄): Features triflyl (CF₃SO₂-) groups, synthesized via Friedel-Crafts acylation .

Diethyl bis(2-hydroxyethylthio)malonate: Contains hydroxyl instead of amino groups.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Diethyl bis(2-aminoethylthio)malonate dihydrochloride | C₁₃H₂₆Cl₂N₂O₄S₂ | 433.39 | High | 180–185 (dec.) | Drug intermediates, metal ligands |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Low | -50 | Knoevenagel condensations |

| Diethyl dithiomalonate | C₇H₁₂O₂S₂ | 192.29 | Insoluble | 32–34 | Thioether synthesis |

| Bis(triflyl)ethylated malonate 4a | C₉H₈F₆O₈S₄ | 544.39 | Low | N/A | Strong acid catalysts |

Key Differences and Research Findings

Reactivity

- Electron Effects: The triflyl groups in compound 4a are strongly electron-withdrawing, activating the central malonate carbon for electrophilic reactions.

- Salt Form : The dihydrochloride improves aqueous solubility (critical for biological applications) compared to neutral analogues like diethyl dithiomalonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.